molecular formula C8H14N2S B13843534 1-(Tert-butyl)-5-(methylthio)-1H-pyrazole

1-(Tert-butyl)-5-(methylthio)-1H-pyrazole

Cat. No.: B13843534
M. Wt: 170.28 g/mol
InChI Key: JUWNKLRHYNUBJA-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-5-(methylthio)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The tert-butyl and methylthio groups attached to the pyrazole ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-5-(methylthio)-1H-pyrazole typically involves the reaction of tert-butyl hydrazine with a suitable thioester or thioketone. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydrazine, facilitating nucleophilic attack on the thioester or thioketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-5-(methylthio)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding dihydropyrazole.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

1-(Tert-butyl)-5-(methylthio)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-5-(methylthio)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, the methylthio group can interact with thiol-containing enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the pyrazole ring can bind to specific receptors, altering cellular signaling pathways .

Comparison with Similar Compounds

1-(Tert-butyl)-5-(methylthio)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(Tert-butyl)-3-(methylthio)-1H-pyrazole: Similar structure but with the methylthio group in a different position, leading to different reactivity and biological activity.

    1-(Tert-butyl)-5-(ethylthio)-1H-pyrazole: Similar structure but with an ethylthio group instead of a methylthio group, affecting its chemical properties and applications.

    1-(Tert-butyl)-5-(methylsulfonyl)-1H-pyrazole:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1-tert-butyl-5-methylsulfanylpyrazole

InChI

InChI=1S/C8H14N2S/c1-8(2,3)10-7(11-4)5-6-9-10/h5-6H,1-4H3

InChI Key

JUWNKLRHYNUBJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC=N1)SC

Origin of Product

United States

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